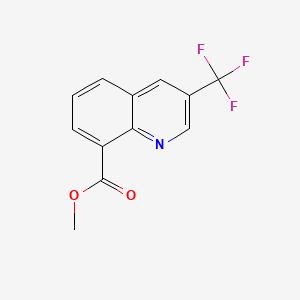
Methyl 3-(trifluoromethyl)quinoline-8-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(trifluoromethyl)quinoline-8-carboxylate is an organic compound with the molecular formula C12H8F3NO2 and a molecular weight of 255.19 g/mol This compound is characterized by the presence of a quinoline ring substituted with a trifluoromethyl group at the 3-position and a carboxylate ester group at the 8-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(trifluoromethyl)quinoline-8-carboxylate typically involves the cyclization of aryl methyl ketones, arylamines, and 1,3-dicarbonyl compounds under mild conditions . This metal-free process achieves a C-C bond cleavage of 1,3-dicarbonyl compounds for use as a C1 synthon.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-(trifluoromethyl)quinoline-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups on the quinoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(trifluoromethyl)quinoline-8-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and agrochemicals.
Wirkmechanismus
The mechanism of action of methyl 3-(trifluoromethyl)quinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design. The quinoline ring can interact with various biological targets, including enzymes and receptors, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Quinoline-8-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Methyl quinoline-8-carboxylate: Similar structure but without the trifluoromethyl group, affecting its biological activity.
Trifluoromethylquinoline: Contains the trifluoromethyl group but lacks the carboxylate ester group.
Uniqueness: Methyl 3-(trifluoromethyl)quinoline-8-carboxylate is unique due to the presence of both the trifluoromethyl and carboxylate ester groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C12H8F3NO2 |
|---|---|
Molekulargewicht |
255.19 g/mol |
IUPAC-Name |
methyl 3-(trifluoromethyl)quinoline-8-carboxylate |
InChI |
InChI=1S/C12H8F3NO2/c1-18-11(17)9-4-2-3-7-5-8(12(13,14)15)6-16-10(7)9/h2-6H,1H3 |
InChI-Schlüssel |
IAEOPFSZAMDKFK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=CC2=CC(=CN=C21)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



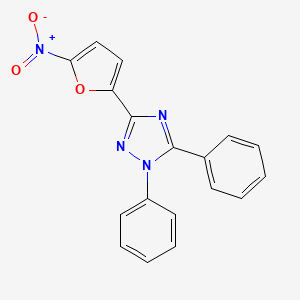
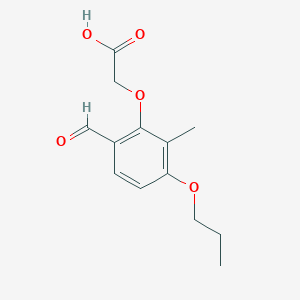
![4-[(N-Acetylalanyl)amino]benzoic acid](/img/structure/B12521177.png)
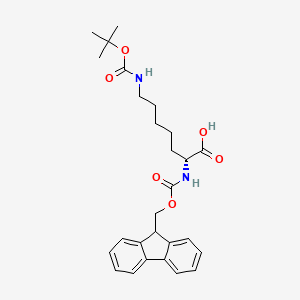

![4-{[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]amino}butanoic acid](/img/structure/B12521195.png)
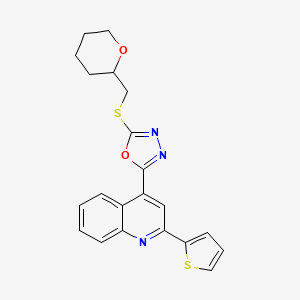

![[1-(2,4-Dichlorobenzoyl)-5-hydroxy-2-methyl-1h-indol-3-yl]acetic acid](/img/structure/B12521212.png)

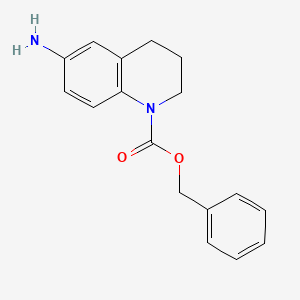
![1-Propanol, 3-[[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]thio]-](/img/structure/B12521224.png)

